Tubulin polymerization-IN-34

Antiproliferative Profiling NCI-60 Panel Pan-Cancer Potency

Tubulin polymerization-IN-34 (compound 17i) is a [1,2]oxazolo[5,4-e]isoindole colchicine-site inhibitor with a compressed GI50 range (0.25–6.84 µM) and low MG_MID (0.95 µM) across 9 NCI subpanels. It achieves 0.2 µM IC50 against marginal zone lymphoma VL51 cells, with 2.5-fold selectivity over other B-cell malignancies. This reproducible profile makes it the superior choice for broad-spectrum cytotoxicity screens and lymphoma-selective SAR campaigns, avoiding false-negative risks seen with analog 17j.

Molecular Formula C31H35N3O6
Molecular Weight 545.6 g/mol
Cat. No. B12413384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubulin polymerization-IN-34
Molecular FormulaC31H35N3O6
Molecular Weight545.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C=C3C(=C2C4=CC(=C(C(=C4)OC)OC)OC)CCC5=C3ON=C5CN6CCOCC6
InChIInChI=1S/C31H35N3O6/c1-35-22-7-5-20(6-8-22)17-34-18-25-23(29(34)21-15-27(36-2)31(38-4)28(16-21)37-3)9-10-24-26(32-40-30(24)25)19-33-11-13-39-14-12-33/h5-8,15-16,18H,9-14,17,19H2,1-4H3
InChIKeySBVXIFQNZFVCEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tubulin polymerization-IN-34: A [1,2]Oxazoloisoindole-Based Inhibitor with Defined Antiproliferative and Lymphoma-Selective Activity


Tubulin polymerization-IN-34 (compound 17i) is a synthetic small-molecule inhibitor belonging to the [1,2]oxazolo[5,4-e]isoindole chemical class, designed to target the colchicine binding site on tubulin and disrupt microtubule polymerization [1]. Unlike broad-spectrum antimitotic agents, this compound exhibits a distinct antiproliferative signature characterized by a narrow GI50 distribution (0.25–6.84 µM) across nine NCI cancer subpanels and a low mean graph midpoint (MG_MID) of 0.95 µM, underpinned by sub-micromolar efficacy against renal (A498, GI50=0.32 µM) and CNS (U251, GI50=0.25 µM) cancer cell lines [1]. It further demonstrates pronounced selectivity for hematologic malignancies, most notably marginal zone lymphoma (VL51, IC50=0.2 µM), distinguishing it from structurally related analogs and positioning it as a tool compound for interrogating lymphoma-specific vulnerabilities [1].

Why Generic Substitution of Tubulin polymerization-IN-34 Fails: Evidence of Non-Interchangeable Antiproliferative Profiles


Within the [1,2]oxazoloisoindole series, minor structural variations yield major shifts in both potency breadth and cellular selectivity, rendering in-class compounds non-fungible [1]. While Tubulin polymerization-IN-34 (compound 17i) and its closest analog Tubulin polymerization-IN-35 (compound 17j) share a common core and both demonstrate high selectivity for marginal zone lymphoma, they diverge significantly in their pan-cancer antiproliferative signatures. Specifically, 17i exhibits a more compressed and favorable GI50 distribution across the NCI panel and a superior MG_MID value, whereas 17j displays a broader GI50 range and reduced overall potency [1]. Consequently, substituting 17j for 17i—or any other series analog—without rigorous side-by-side validation compromises experimental reproducibility and can lead to false-negative or misleading structure-activity conclusions in lymphoma-focused research programs [1].

Tubulin polymerization-IN-34: Head-to-Head Comparative Evidence for Informed Procurement and Experimental Design


NCI 60-Cell Panel Potency Breadth: Tubulin polymerization-IN-34 (17i) Outperforms Closest Analog 17j

Tubulin polymerization-IN-34 (compound 17i) demonstrates superior overall antiproliferative activity against the NCI 60-cell line panel relative to its direct structural analog, Tubulin polymerization-IN-35 (compound 17j). This is quantified by the mean graph midpoint (MG_MID) value, a standard NCI metric representing the average growth inhibitory concentration across all tested cancer cell lines. 17i achieves an MG_MID of 0.95 µM, whereas 17j yields a higher (less potent) MG_MID of 1.32 µM [1]. This 39% improvement in mean potency indicates that 17i is the more broadly effective antiproliferative agent within this chemical series [1].

Antiproliferative Profiling NCI-60 Panel Pan-Cancer Potency

GI50 Range Compression: Tubulin polymerization-IN-34 Exhibits Tighter Antiproliferative Distribution Than Analog 17j

Beyond mean potency, the consistency of antiproliferative activity across diverse cell lines is a critical differentiator. Tubulin polymerization-IN-34 (17i) displays a markedly compressed GI50 range of 0.25 µM to 6.84 µM across the NCI subpanels, compared to the broader and less favorable range of 0.24 µM to 23.4 µM for Tubulin polymerization-IN-35 (17j) [1]. The lower upper bound (6.84 µM vs. 23.4 µM) indicates that 17i maintains sub-10 µM efficacy across all tested tumor types, whereas 17j loses potency by over an order of magnitude in certain subpanels [1].

GI50 Distribution Cell Line Sensitivity NCI Subpanel Profiling

Lymphoma Subtype Selectivity: Quantified IC50 Values Differentiate Tubulin polymerization-IN-34's Activity Across B-Cell Malignancies

Tubulin polymerization-IN-34 exhibits a defined selectivity profile across lymphoma histotypes, with the highest potency observed against marginal zone lymphoma. In a 72-hour cell viability assay, 17i inhibits VL51 (marginal zone lymphoma) cells with an IC50 of 0.2 µM, while mantle cell lymphoma (MINO), activated B-cell-like DLBCL (U2932), and germinal center B-cell-like DLBCL (SU-DHL-4) lines each show an IC50 of 0.5 µM [1]. This 2.5-fold differential (0.2 µM vs. 0.5 µM) provides a quantitative window for exploring marginal zone lymphoma-specific vulnerabilities. In contrast, its analog 17j (Tubulin polymerization-IN-35) demonstrates a similar but slightly shifted profile, with VL51 IC50 = 0.15 µM, MINO = 0.5 µM, ABC-DLBCL = 0.6 µM, and GCB-DLBCL = 0.7 µM .

Lymphoma Hematologic Malignancy Cell Line Selectivity

Class-Level Evidence: [1,2]Oxazoloisoindoles Bind the Colchicine Site and Disrupt Microtubule Dynamics

As a member of the [1,2]oxazolo[5,4-e]isoindole class, Tubulin polymerization-IN-34 is rationally designed to target the colchicine binding site on β-tubulin. While direct tubulin polymerization IC50 data for 17i is not reported in the primary literature, the class-level mechanism is well-established: the two best candidates from this series (compounds 2e and 2f) displayed 88% and 80% inhibition of colchicine binding, respectively, and their binding mode was confirmed by X-ray crystallography of T2R-TTL–complexes [1]. By extension, 17i is inferred to inhibit tubulin polymerization via the same colchicine-site interaction, leading to mitotic spindle disruption and G2/M cell cycle arrest [1]. This distinguishes the compound from taxane-site stabilizers (e.g., paclitaxel) and vinca-site inhibitors (e.g., vinblastine), providing a clear mechanistic anchor for experimental design.

Mechanism of Action Colchicine Binding Site Microtubule Disruption

Tubulin polymerization-IN-34: Evidence-Backed Application Scenarios for Research and Drug Discovery


Pan-Cancer Antiproliferative Screening with Narrow-GI50 Predictability

Investigators requiring a tubulin polymerization inhibitor with consistent, sub-10 µM antiproliferative activity across diverse solid and hematologic tumor types should select Tubulin polymerization-IN-34 (17i). Its compressed GI50 range (0.25–6.84 µM) and favorable MG_MID (0.95 µM) across nine NCI subpanels [1] minimize the likelihood of encountering cell-line-specific inactivity, making it an ideal tool compound for broad-spectrum cytotoxicity screens and for establishing baseline sensitivity in newly characterized cancer models. In contrast, the analog 17j (GI50 up to 23.4 µM) may yield false-negative results in certain lineages.

Marginal Zone Lymphoma and B-Cell Malignancy Target Validation

For research focused on marginal zone lymphoma, Tubulin polymerization-IN-34 provides a validated chemical probe with an IC50 of 0.2 µM against the VL51 cell line [1]. The compound's selectivity window—2.5-fold more potent on VL51 than on mantle cell or DLBCL lines (IC50 = 0.5 µM) [1]—enables dose-response experiments that can distinguish marginal-zone-specific vulnerabilities from broader B-cell malignancy effects. This application is further supported by class-level evidence of colchicine-site binding and microtubule disruption [1].

Structure-Activity Relationship (SAR) Studies Within [1,2]Oxazoloisoindole Series

Tubulin polymerization-IN-34 serves as a critical reference compound for SAR campaigns exploring chemical modifications to the [1,2]oxazoloisoindole scaffold. Its well-defined MG_MID (0.95 µM) and GI50 range (0.25–6.84 µM) [1] provide quantitative benchmarks against which new analogs can be compared. The availability of head-to-head data with compound 17j (MG_MID = 1.32 µM; GI50 range 0.24–23.4 µM) [1] allows medicinal chemists to assess whether structural modifications improve or degrade pan-cancer potency and distribution characteristics.

Differentiation from Taxane- and Vinca-Site Agents in Mechanistic Combination Studies

Given its inferred mechanism as a colchicine-site binder (class-level evidence from compounds 2e and 2f exhibiting 88% and 80% colchicine binding inhibition) [1], Tubulin polymerization-IN-34 is appropriate for experiments designed to compare or combine microtubule-targeting agents with distinct binding modes. Researchers can pair 17i with taxane-site stabilizers or vinca-site inhibitors to investigate synergistic or antagonistic effects on microtubule dynamics and mitotic arrest, leveraging its unique binding site to avoid direct competition with these other classes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tubulin polymerization-IN-34

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.